[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine
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Overview
Description
[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine is an organic compound with the molecular formula C9H11FN2O It is a hydrazone derivative, characterized by the presence of a hydrazine functional group attached to an ethylidene moiety, which is further substituted with a fluoro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine typically involves the condensation reaction between 2-fluoro-3-methoxyacetophenone and hydrazine hydrate. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
2-Fluoro-3-methoxyacetophenone+Hydrazine hydrate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azines, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex organic molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays.
Industry: It can be utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine involves its interaction with molecular targets through its hydrazone functional group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
[1-(2-Fluoro-3-methoxyphenyl)ethylidene]hydrazine: Characterized by the presence of fluoro and methoxy groups.
[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydrazine: Similar structure but with a chloro group instead of a fluoro group.
[1-(2-Fluoro-3-ethoxyphenyl)ethylidene]hydrazine: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the fluoro group can enhance its stability and bioavailability compared to other similar compounds.
Properties
IUPAC Name |
(E)-1-(2-fluoro-3-methoxyphenyl)ethylidenehydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c1-6(12-11)7-4-3-5-8(13-2)9(7)10/h3-5H,11H2,1-2H3/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRCJTUDWRESEW-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=C(C(=CC=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=C(C(=CC=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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